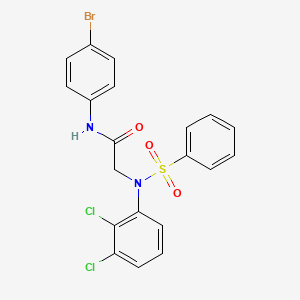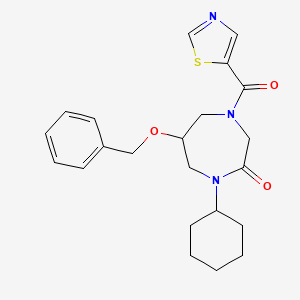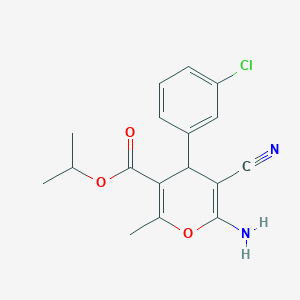![molecular formula C13H18Br2N2O2 B6115302 2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6115302.png)
2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as bromochlorophene and is widely used as an antimicrobial agent. In
Mecanismo De Acción
The mechanism of action of 2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol involves the disruption of the cell membrane of microorganisms. It has been shown to cause damage to the cell membrane by disrupting the lipid bilayer and altering the permeability of the membrane. This leads to the leakage of intracellular components and ultimately cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol have been studied extensively. It has been shown to have low toxicity and is not mutagenic or carcinogenic. It has also been shown to have minimal irritation potential on the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol in lab experiments is its broad-spectrum antimicrobial activity. It can be used to study the effects of antimicrobial agents on various microorganisms. However, one limitation is that it may not be effective against certain microorganisms that are resistant to antimicrobial agents.
Direcciones Futuras
There are several future directions for the use of 2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol in scientific research. One direction is the development of new formulations for use in cosmetic and personal care products. Another direction is the study of its potential use as an antiviral agent. Additionally, further research can be conducted to explore its potential use as a preservative in food products.
Conclusion
In conclusion, 2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its broad-spectrum antimicrobial activity, low toxicity, and minimal irritation potential make it a promising candidate for use in various applications. Further research is needed to explore its full potential and develop new formulations for use in various industries.
Métodos De Síntesis
The synthesis of 2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol involves the reaction of 2,4-dibromo-6-hydroxyphenol with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure bromochlorophene.
Aplicaciones Científicas De Investigación
2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been widely used in scientific research due to its broad-spectrum antimicrobial activity. It has been shown to be effective against various microorganisms such as bacteria, fungi, and viruses. It has also been used as a preservative in cosmetic and personal care products.
Propiedades
IUPAC Name |
2,4-dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O2/c14-11-7-10(13(19)12(15)8-11)9-17-3-1-16(2-4-17)5-6-18/h7-8,18-19H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFLRSVQSSENPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(2-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6115221.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6115234.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B6115237.png)
![4-(3-{[{2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B6115252.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6115255.png)


![2-chloro-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6115268.png)

![3-{1-[3-(acetylamino)benzoyl]-3-piperidinyl}-N-(2-chlorobenzyl)propanamide](/img/structure/B6115306.png)
![N-{2-chloro-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]-5-methoxyphenyl}benzamide](/img/structure/B6115312.png)
![3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B6115314.png)
![1-ethyl-7-methyl-4-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6115318.png)
![ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B6115326.png)